Oleonitrile

Descripción

Contextualization within Fatty Nitrile Chemistry

Oleonitrile is classified as a fatty nitrile, a class of organic compounds derived from fatty acids. nih.govchemicalbook.com Fatty nitriles are characterized by a long hydrocarbon chain and a terminal nitrile (-C≡N) group. cymitquimica.com The chemistry of fatty nitriles is largely dictated by the reactivity of the nitrile group and any unsaturation in the hydrocarbon chain. cymitquimica.com this compound, being unsaturated due to its double bond, can undergo reactions typical of both nitriles and alkenes. smolecule.com This dual reactivity makes it a versatile intermediate in the synthesis of various other compounds.

Significance as a Bio-sourced Compound and Plant Metabolite

This compound is recognized as a bio-sourced compound, as it is readily obtained from the ammoniation of renewable oleic acid, a common fatty acid found in vegetable and animal fats. researchgate.netdntb.gov.ua Its production from renewable resources makes it an attractive alternative to petroleum-based chemicals, aligning with the principles of green chemistry. researchgate.netacs.org

Furthermore, this compound is a known plant metabolite, naturally produced by certain plants, including those of the Brassicaceae family like cabbage and broccoli. smolecule.com In plants, it is believed to play a role in defense mechanisms against herbivores and insects, exhibiting insecticidal properties by disrupting their feeding behavior. smolecule.com There is also research suggesting its potential involvement in attracting specific pollinators. smolecule.com

Structural Attributes Enabling Specific Reaction Pathways

The unique structure of this compound, featuring both a long, unsaturated hydrocarbon chain and a polar nitrile group, enables a variety of specific reaction pathways. smolecule.comsolubilityofthings.com The presence of the C=C double bond allows for reactions such as:

Ethenolysis: A cross-metathesis reaction with ethylene (B1197577), catalyzed by ruthenium complexes, to produce shorter-chain compounds like 9-decenitrile and 1-decene (B1663960), which are valuable precursors for polymers and potential fuel additives. researchgate.netresearchgate.net

Hydroformylation: The addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using rhodium-based catalysts, to produce aldehydes. smolecule.com

Isomerization: The migration of the double bond along the carbon chain, which can be catalyzed by transition metals.

Hydrogenation: The saturation of the double bond to produce the corresponding saturated nitrile, hydrogenated this compound. ontosight.ai

The nitrile group (-C≡N) can undergo reactions such as:

Hydrolysis: Conversion to a carboxylic acid or an amide. cymitquimica.com

Reduction: Conversion to a primary amine (stearylamine). acs.orgmdpi.com

Amidation: Reaction with alcohols under acidic conditions to form amides. smolecule.com

This combination of reactive sites makes this compound a versatile building block in organic synthesis.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C18H33N | nih.govsmolecule.comcas.org |

| Molecular Weight | 263.5 g/mol | nih.govsmolecule.com |

| IUPAC Name | (Z)-octadec-9-enenitrile | nih.govsmolecule.com |

| CAS Number | 112-91-4 | nih.govsmolecule.com |

| Physical Description | Colorless to pale yellow liquid | cymitquimica.comontosight.ai |

| Melting Point | -1 °C | nih.govsmolecule.comcas.org |

| Boiling Point | 148 °C at 0.5 Torr | cas.org |

| Density | 0.848 g/cm³ at 17 °C | nih.govsmolecule.comcas.org |

| Solubility | Insoluble in water; Soluble in alcohol and organic solvents like hexane (B92381) and chloroform. | cymitquimica.comnih.govsmolecule.comsolubilityofthings.com |

| Refractive Index | 1.4566 at 20 °C | nih.gov |

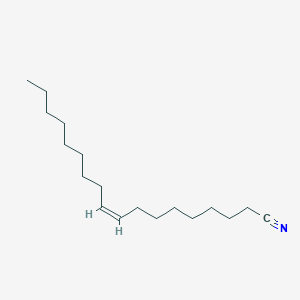

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-octadec-9-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAMCVSNZQYIQS-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026934 | |

| Record name | (Z)-9-Octadecenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenenitrile, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL | |

| Record name | (Z)-9-OCTADECENENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.848 @ 17 °C/17 °C | |

| Record name | (Z)-9-OCTADECENENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

112-91-4 | |

| Record name | Oleonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-9-Octadecenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenenitrile, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-9-Octadecenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59F4912BUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-9-OCTADECENENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-1 °C | |

| Record name | (Z)-9-OCTADECENENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Routes and Mechanistic Investigations of Oleonitrile

Established Synthetic Methodologies for Oleonitrile Production

The primary industrial methods for producing this compound focus on converting oleic acid or its derivatives into the corresponding nitrile.

The synthesis of this compound can be achieved through the catalytic dehydration of oleyl alcohol. This process is analogous to the production of long-chain α-olefins from fatty alcohols. researchgate.netrsc.org The reaction mechanism over common catalysts like alumina (B75360) involves the interaction of the alcohol's hydroxyl group with the catalyst's surface. rsc.orgacs.org

The dehydration process over alumina catalysts is understood to proceed via a mechanism involving both Lewis acidic sites (LAS) and Lewis basic sites (LBS). rsc.org The LAS on the alumina surface adsorbs and activates the hydroxyl group of the oleyl alcohol, facilitating its elimination as a water molecule and generating a carbocation intermediate. This intermediate is then converted to the final olefin product over the LBS. rsc.org A significant challenge in this method is preventing the isomerization of the resulting olefin to more thermodynamically stable internal isomers. The addition of co-catalysts like thoria (ThO₂) to alumina has been shown to enhance selectivity towards the desired α-olefin by hindering these undesired isomerization reactions on the catalyst surface. researchgate.netrsc.org

Transnitrilation represents an alternative pathway to this compound that avoids the use of ammonia (B1221849). tue.nl This method involves an acid-nitrile exchange reaction where a carboxylic acid, such as oleic acid, is reacted with a nitrile, typically an inexpensive and readily available one like acetonitrile (B52724), which can serve as both the reactant and the solvent. researchgate.netacs.orgacs.org The reaction can be driven to completion by shifting the equilibrium, often in a reactive distillation column.

Mechanistic studies have shown that this reaction is not a simple dehydration of an amide intermediate. Instead, it is an equilibrium reaction that can proceed via an equilibrated Mumm reaction, involving the formation of an imide intermediate. acs.orgacs.org This transformation can be catalyzed by substances like indium trichloride (B1173362) (InCl₃) at temperatures around 200°C. acs.orgacs.org It is also possible to perform the transnitrilation without a catalyst by using high-temperature (e.g., 350°C) and high-pressure (e.g., 65 bar) conditions in a continuous-flow system. acs.org Another approach involves reacting the fatty acid with a different fatty nitrile (e.g., lauronitrile) at elevated temperatures.

The most prevalent industrial method for this compound synthesis is the direct ammoniation of oleic acid. researchgate.net This process involves the reaction of oleic acid with ammonia at high temperatures, which first forms an amide intermediate that is subsequently dehydrated to the nitrile. tue.nl This reaction can be carried out in either the liquid or gas phase.

In the liquid-phase process, gaseous ammonia is passed through liquid oleic acid at elevated temperatures. google.comgoogle.com This method is particularly well-suited for long-chain fatty acids. google.com The process is typically catalyzed by metal oxides to accelerate the reaction. Cobalt-based catalysts are widely used, with typical operating conditions including temperatures of 280–320°C and ammonia partial pressures of 3–5 bar. Under these conditions, oleic acid conversion can exceed 99% with this compound yields reaching 98%. Zinc oxide is another commonly employed catalyst for this liquid-phase reaction, which is generally operated at temperatures above 250°C. google.com The continuous removal of water formed during the reaction helps to drive the equilibrium towards nitrile formation. google.com

Gas-phase ammoniation is an alternative that can be more suitable for unsaturated fatty acids as the shorter contact time with the catalyst can minimize side reactions. researchgate.net A patented high-pressure gas-phase method has been developed to produce high-purity this compound with a high iodine value, indicating minimal saturation of the double bond. This process operates at temperatures of 320–330°C and ammonia pressures of 100–150 psi (approximately 6.9–10.3 bar). A key feature of this method is the high flow rate of ammonia, which helps to suppress the formation of by-products. In gas-phase reactions of triglycerides with ammonia, catalysts with higher acidity have been shown to produce higher yields of fatty nitriles. acs.org

Direct Ammoniation of Oleic Acid

Catalytic Systems and Their Performance in this compound Synthesis

The choice of catalyst is critical to the efficiency and selectivity of this compound synthesis. Different catalysts are employed depending on the synthetic route.

For the direct ammoniation of oleic acid, several metal oxides have proven effective. Cobalt oxides are a mainstay for liquid-phase processes, enabling high yields (98%) at temperatures between 280-320°C. google.com Zinc (ZnO) and Indium (In) based catalysts are also highly effective, particularly at temperatures around 250°C in the liquid phase. researchgate.net In gas-phase reactions at 400°C, a range of metal oxides have been tested, with performance correlating with catalyst acidity. Vanadium pentoxide (V₂O₅) and iron(III) oxide (Fe₂O₃) provided the highest nitrile yields (84% and 81%, respectively), followed by zinc oxide (ZnO) and zirconia (ZrO₂). Alumina (Al₂O₃) and copper(II) oxide (CuO) were found to be less effective under these conditions. acs.org

In the catalytic dehydration of oleyl alcohol , alumina (Al₂O₃) is a common catalyst. rsc.org Its performance is linked to its Lewis acid and base sites. However, pure alumina can lead to low selectivity due to isomerization of the product. To enhance performance, mixed oxide systems, such as alumina-thoria (Al₂O₃-ThO₂), have been developed. The thoria component is believed to hinder the undesired isomerization, leading to higher yields of the target α-olefin. rsc.org

For transnitrilation reactions, catalysts like indium trichloride (InCl₃) facilitate the acid-nitrile exchange at 200°C. acs.orgacs.org However, the reaction can also proceed non-catalytically under supercritical conditions (350°C, 65 bar), offering a catalyst-free alternative. acs.org

The table below summarizes the performance of various catalytic systems in the synthesis of this compound and related fatty nitriles.

| Synthetic Route | Catalyst | Temperature (°C) | Pressure | Yield/Conversion | Source(s) |

| Liquid-Phase Ammoniation | Cobalt Oxides | 280 - 320 | 3 - 5 bar | 98% Yield | |

| Liquid-Phase Ammoniation | Zinc Oxide (ZnO) | >250 | - | High Conversion | google.com |

| Liquid-Phase Ammoniation | Zn- and In-based | 250 | - | High Performance | researchgate.net |

| High-Pressure Gas-Phase Ammoniation | - | 320 - 330 | 6.9 - 10.3 bar | High Yield | |

| Gas-Phase Ammoniation (from Triglyceride) | Vanadium Pentoxide (V₂O₅) | 400 | Atmospheric | 84% Yield | acs.org |

| Gas-Phase Ammoniation (from Triglyceride) | Iron(III) Oxide (Fe₂O₃) | 400 | Atmospheric | 81% Yield | acs.org |

| Gas-Phase Ammoniation (from Triglyceride) | Zinc Oxide (ZnO) | 400 | Atmospheric | 73% Yield | acs.org |

| Transnitrilation (Acid-Nitrile Exchange) | Indium Trichloride (InCl₃) | 200 | Autogenous (~15 bar) | Quantitative Conversion | acs.orgacs.org |

| Transnitrilation (Acid-Nitrile Exchange) | None (Supercritical) | 350 | 65 bar | High Conversion | acs.org |

Cobalt-Based Catalysts

The most established industrial method for producing this compound is the liquid-phase nitrilation of oleic acid with ammonia, a process frequently catalyzed by cobalt-based systems. nih.gov This reaction is typically carried out at high temperatures, converting the carboxylic acid into the corresponding nitrile.

The mechanism is understood to proceed through an initial amidation of oleic acid with ammonia to form oleamide (B13806). The cobalt catalyst then facilitates the subsequent dehydration of the oleamide intermediate to yield this compound. The key role of the cobalt catalyst is to dehydrogenate the amide intermediate, which is a critical step in the formation of the nitrile group. nih.gov

Research has identified optimal conditions for this process to maximize yield and purity. One patented process specifies reacting oleic acid and ammonia at temperatures between 250°C and 290°C in the presence of a cobalt salt of a carboxylic acid. researchgate.net The catalyst concentration is maintained between 0.1% and 1.0% cobalt by weight relative to the oleic acid. researchgate.net Other findings suggest a slightly higher optimal temperature of 300°C, with pressures ranging from 3 to 5 bar. nih.gov The use of a cobalt catalyst can dramatically reduce the required reaction time—by as much as 75%—compared to the uncatalyzed thermal reaction. researchgate.net

| Parameter | Value Range | Source |

|---|---|---|

| Temperature | 250–320°C | nih.govresearchgate.net |

| Pressure | 3–5 bar (ammonia partial pressure) | nih.gov |

| Catalyst | Cobalt oxides or salts of carboxylic acids | nih.govresearchgate.net |

| Catalyst Loading | 0.1–1.5 wt% | nih.govresearchgate.net |

| Reaction Time | 4–6 hours | nih.gov |

Palladium and Copper-Based Catalysts

Palladium and copper-based catalysts offer alternative routes for this compound synthesis, often under milder conditions than those required for cobalt-catalyzed reactions. These methods can include the catalytic dehydration of oleyl alcohol or transnitrilation reactions. For these processes, typical temperatures are in the range of 80–120°C with a catalyst loading of 5–10 mol%.

The mechanism for palladium-catalyzed dehydration of primary amides, such as the oleamide intermediate, is proposed to involve a "water shuffling" process. In this pathway, the palladium(II) catalyst facilitates the transfer of a water molecule from the amide to a solvent like acetonitrile, which is critical for the reaction. nih.gov The process yields the desired nitrile and acetamide (B32628) as a byproduct. nih.gov Acetate salts are often essential additives for achieving high yields in these systems. nih.gov

Copper catalysts are also employed in nitrile synthesis. While specific studies on this compound are limited, research on analogous reactions provides insight. For example, copper-catalyzed protocols have been developed for the dehydration of various primary amides to their corresponding nitriles using silylating agents. researchgate.net In one such system, copper(I) chloride was used to facilitate the synthesis of a variety of nitriles. researchgate.net Copper catalysts are also known to be effective in the aerobic oxidative synthesis of nitriles from alcohols using aqueous ammonia. rsc.org Furthermore, this compound itself can be used as a substrate in copper-catalyzed cross-dehydrogenative coupling reactions to create more complex molecules, highlighting the versatility of both the catalyst and the compound.

Heterogeneous Catalysts (e.g., γ-Alumina, Zirconia)

Heterogeneous catalysts are of significant interest in chemical synthesis due to their ease of separation from the reaction mixture and potential for reusability. Common supports like γ-alumina (gamma-Alumina) and zirconia (Zirconium dioxide) have been investigated for nitrile synthesis.

However, studies have shown that γ-alumina is not an effective catalyst for the conversion of oleamide to this compound. In tests conducted at 250°C, γ-alumina exhibited a poor nitrile yield of 45% and was found to have no significant catalytic effect on the amide-to-nitrile conversion. nih.gov It is suggested that γ-alumina may promote the formation of undesirable salt byproducts. nih.gov

In contrast, zirconia (ZrO₂) has shown more promise. Research on the conversion of fatty acids and amides has demonstrated that ZrO₂ can effectively promote the dehydration of fatty amides to form fatty nitriles. nih.gov In one study using palmitamide as a model for a long-chain fatty amide, ZrO₂ was shown to facilitate its conversion to palmitonitrile. nih.gov While the catalyst had a limited effect on the initial reaction between the fatty acid and ammonia, its ability to catalyze the critical dehydration step is significant. nih.gov The catalytic activity of zirconia in this context is often attributed to its mild Lewis acidity. acs.org

| Catalyst | Precursor | Temperature (°C) | Nitrile Yield | Observations | Source |

|---|---|---|---|---|---|

| γ-Alumina | Oleamide | 250 | 45% | No significant catalytic effect; may favor salt formation. | nih.gov |

| Zirconia (ZrO₂) | Palmitamide | 300 | 1.9 wt% (from microalgae) | Promotes dehydration of fatty amides to fatty nitriles. | nih.gov |

| None (Thermal) | Oleamide | 300 | 98% | High yield but requires high temperature. | nih.gov |

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing energy consumption and byproducts. The key parameters that are typically varied include temperature, pressure, catalyst loading, and solvent polarity. The purity of the final product is generally quantified using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a purity target often set at or above 95% for industrial applications.

For the conventional cobalt-catalyzed liquid-phase nitrilation of oleic acid, the optimal temperature is approximately 300°C, with an ammonia partial pressure of 3–5 bar. nih.gov Under these conditions, oleic acid conversion can reach 99%, with an this compound yield of 98%.

In catalyst-free systems, such as high-pressure gas-phase ammoniation, conditions are more extreme. Temperatures are raised to 320–330°C and pressures to between 6.9 and 10.3 bar. nih.gov These conditions are specifically designed to suppress the formation of low-iodine-value byproducts and polymers. nih.gov

For palladium or copper-catalyzed systems, which operate via different mechanisms like catalytic dehydration, milder conditions are often sufficient. Temperatures in the range of 80–120°C and catalyst loadings of 5–10 mol% are typical starting points for optimization. The choice of solvent is also a critical parameter that must be systematically varied to enhance performance.

Advanced Synthetic Strategies and Process Intensification

To overcome the limitations of conventional batch processes, advanced synthetic strategies and process intensification techniques are being explored for this compound production. These methods aim to improve efficiency, safety, and yield.

One such advanced strategy is high-pressure gas-phase ammoniation . This method avoids the use of a catalyst altogether, simplifying purification. It involves reacting oleic acid with ammonia at high temperatures (320–330°C) and pressures (100–150 psi or 6.9–10.3 bar). nih.gov The high pressure and continuous flow of ammonia help to suppress the formation of unwanted polymers and other high-boiling byproducts, resulting in a purer this compound product. nih.gov

Another significant advancement is the use of process intensification via reactive distillation . This technique is particularly effective for transnitrilation reactions, where oleic acid reacts with a nitrile like acetonitrile to produce this compound and acetic acid. To overcome the equilibrium limitations of this reaction, a counter-current reactive distillation column is used. nih.gov In this setup, oleic acid is fed from the top of the column and acetonitrile from the bottom. The reaction occurs at 300°C and 15 bar. nih.gov This configuration allows for the continuous removal of the acetic acid byproduct, driving the reaction towards the product and achieving a high this compound yield of 95%. nih.gov However, this method requires precise control over residence time to prevent side reactions induced by the acetic acid. nih.gov

| Strategy | Reactants | Temperature (°C) | Pressure (bar) | Catalyst | Key Feature | Yield | Source |

|---|---|---|---|---|---|---|---|

| High-Pressure Gas-Phase Ammoniation | Oleic acid, Ammonia | 320–330 | 6.9–10.3 | None | Suppresses byproduct formation. | High Purity | nih.gov |

| Reactive Distillation (Transnitrilation) | Oleic acid, Acetonitrile | 300 | 15 | None Mentioned | Overcomes equilibrium limitations by continuous product removal. | 95% | nih.gov |

Advanced Reaction Chemistry of Oleonitrile

Olefin Functionalization Reactions

Oleonitrile, characterized by an 18-carbon chain with a nitrile group and an internal double bond, serves as a key substrate for various olefin functionalization reactions. These reactions aim to introduce new functional groups at the carbon-carbon double bond, thereby creating valuable chemical intermediates.

Hydroformylation Processes

Hydroformylation, also known as the oxo process, is a pivotal industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene. wikipedia.org This process transforms this compound into aldehydes, which are precursors to a wide range of other valuable chemicals. wikipedia.org The reaction is typically conducted at elevated temperatures and pressures, utilizing a transition metal catalyst. wikipedia.org

A significant challenge in the hydroformylation of this compound is the internal position of its double bond (at C9). mdpi.comresearchgate.net To produce valuable linear aldehydes, the double bond must first be migrated to the terminal position. This is achieved through a tandem isomerization-hydroformylation reaction, where the catalyst facilitates both the isomerization of the internal olefin to a terminal olefin and its subsequent hydroformylation in a single process. mdpi.comacs.org This one-pot approach is complex due to competing reactions, such as the hydroformylation of internal isomers leading to branched aldehydes and the hydrogenation of the olefin to an alkane. mdpi.com

Research has shown that achieving high selectivity for the linear aldehyde from long-chain internal olefins like this compound is challenging. mdpi.comresearchgate.net Internal alkenes are thermodynamically more stable than their terminal counterparts, meaning the terminal isomer is only present in small amounts at equilibrium. mdpi.com

The effectiveness of the hydroformylation of this compound is measured by its regioselectivity (the ratio of linear to branched aldehydes, l/b) and its chemoselectivity (the proportion of desired aldehydes relative to byproducts like alkanes). mdpi.com

Studies have investigated the influence of reaction parameters on these selectivities. For instance, lower pressures of carbon monoxide and hydrogen have been found to favor regioselectivity towards the linear aldehyde. mdpi.comresearchgate.net However, achieving high regioselectivity is often accompanied by lower chemoselectivity due to competing hydrogenation reactions. mdpi.com Under optimized conditions, a compromise can be reached. For example, at 120 °C and 10 bar of CO/H₂ (1:1), a chemoselectivity of 60% and a linear-to-branched aldehyde ratio (l/b) of 58:42 have been reported for the hydroformylation of this compound. mdpi.comresearchgate.netresearchgate.net

The presence of the nitrile functional group adds another layer of complexity, as it can potentially coordinate to the metal center and influence the catalytic activity and selectivity. researchgate.net

Rhodium complexes modified with bisphosphite ligands are prominent catalysts for the hydroformylation of this compound. mdpi.com The choice of ligand is crucial as it influences the catalyst's activity and selectivity. Bulky bisphosphite ligands are often employed to steer the reaction towards the formation of linear aldehydes. mdpi.com

Biphephos is a notable bisphosphite ligand used in the rhodium-catalyzed tandem isomerization-hydroformylation of this compound. mdpi.comresearchgate.net Catalytic systems based on Rh(acac)(CO)₂ and Biphephos have been extensively studied. mdpi.com The performance of these catalysts is sensitive to reaction conditions such as temperature, pressure, and catalyst loading. mdpi.com For instance, while higher temperatures can increase reaction rates, they may negatively impact chemoselectivity by promoting hydrogenation. mdpi.com

The table below summarizes the results from a study on the Rhodium-Biphephos catalyzed tandem isomerization-hydroformylation of this compound, illustrating the interplay between reaction conditions and outcomes. mdpi.com

| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Chemoselectivity (%) | Regioselectivity (l/b) |

| 1 | 120 | 20 | >90 | 60 | 58:42 |

| 2 | 120 | 10 | >90 | 60 | 58:42 |

| 3 | 120 | 5 | >90 | 55 | 60:40 |

| 4 | 100 | 20 | 75 | 65 | 55:45 |

| 5 | 140 | 20 | >90 | 50 | 50:50 |

Data sourced from a study on Rhodium-Biphephos-catalyzed tandem isomerization–hydroformylation of this compound. mdpi.com

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that enables the rearrangement of alkylidene groups between two olefin molecules. organic-chemistry.orgscielo.br This reaction, catalyzed by transition metal complexes, particularly those of ruthenium, has broad applications in organic synthesis due to its functional group tolerance. researchgate.netlibretexts.org

Cross-metathesis involves the reaction of two different olefins to create new olefin products. scielo.brresearchgate.net In the context of this compound, cross-metathesis with other olefinic compounds can lead to the formation of new nitrile-containing molecules with altered chain lengths. researchgate.net This strategy is particularly valuable for converting bio-based resources like this compound into valuable chemical intermediates. researchgate.netresearchgate.net

A significant application of this reaction is ethenolysis, which is the cross-metathesis of an olefin with ethylene (B1197577). scielo.brresearchgate.net The ethenolysis of this compound cleaves the internal double bond to produce shorter-chain terminal olefins, which are valuable precursors for polymers and other chemicals. researchgate.net Specifically, the reaction of this compound with ethylene can yield 9-decenitrile and 1-decene (B1663960). researchgate.net Research has focused on optimizing catalyst systems, such as the M71 SiPr ruthenium catalyst, to achieve high turnover numbers and selectivity for these products. researchgate.net

The table below presents data on the ethenolysis of this compound, highlighting the performance of a specific ruthenium catalyst. researchgate.net

| Catalyst | Catalyst Loading (mol%) | Turnover Number (TON) | Selectivity for Ethenolysis Products (%) |

| M71 SiPr | 0.0625 | 1400 | 88 |

Data sourced from a study on the ruthenium-catalyzed ethenolysis of renewable this compound. researchgate.net

Ethenolysis for Shorter-Chain Nitrile Synthesis

Ethenolysis is a specific type of cross-metathesis reaction involving the reaction of an internal olefin with ethylene to yield two terminal olefins. In the case of this compound, this process provides a direct route to valuable shorter-chain α,ω-bifunctional molecules. researchgate.netcore.ac.uk The reaction cleaves the C9 double bond of this compound, producing 1-decene and 9-decenenitrile (B1340611). researchgate.net These products are of significant interest as precursors for polymers and have potential applications as fuel additives. researchgate.net

The efficiency of this compound ethenolysis is highly dependent on the catalyst and reaction conditions. Research has shown that ruthenium-based catalysts are particularly effective for this transformation. researchgate.netcore.ac.uk Optimization of these conditions can lead to high turnover numbers (TONs) and excellent selectivity for the desired ethenolysis products. researchgate.net For instance, with specific ruthenium catalysts, a high selectivity of 88% for 9-decenenitrile and 1-decene has been achieved at low catalyst loadings. researchgate.net

Ruthenium Catalysis in Metathesis

Ruthenium-based catalysts are central to the metathesis of this compound due to their high functional group tolerance and stability. mdpi.com A variety of ruthenium catalysts, including Grubbs and Hoveyda-type catalysts, have been employed in the cross-metathesis of this compound with different partners. researchgate.netcore.ac.ukmdpi.com

One notable example is the cross-metathesis of this compound with acrylonitrile. core.ac.uk This reaction is challenging due to the potential for the nitrile functionality to poison the catalyst. core.ac.uk However, the use of second-generation Hoveyda catalysts has enabled the efficient synthesis of α,ω-dinitriles. core.ac.uk The reaction conditions, such as solvent and temperature, play a crucial role in the outcome. For example, conducting the reaction in diethyl carbonate, a green solvent, has been shown to be effective. core.ac.uk

The choice of the ruthenium catalyst significantly impacts the reaction's efficiency. Studies have compared various catalysts, with bulky and activated complexes like the M71 SiPr catalyst demonstrating superior performance in the ethenolysis of this compound, leading to high turnover numbers. researchgate.net The robustness of ruthenium indenylidene complexes also makes them effective in cross-metathesis reactions. core.ac.uk

| Catalyst | Reactant | Product(s) | Key Findings |

| Ruthenium-based catalysts | This compound and Ethylene | 1-decene and 9-decenenitrile | Provides a direct route to shorter-chain α,ω-bifunctional molecules. researchgate.net |

| Second-generation Hoveyda catalyst | This compound and Acrylonitrile | α,ω-dinitriles | Efficient synthesis is possible despite potential catalyst poisoning by the nitrile group. core.ac.uk |

| M71 SiPr catalyst | This compound | Ethenolysis products | Demonstrated superior performance and high turnover numbers. researchgate.net |

Functional Group Transformations of the Nitrile Moiety

The nitrile group of this compound can be converted into other valuable functional groups, such as amides and amines, through amidation and reduction reactions, respectively.

Amidation Reactions

Amidation of nitriles typically involves hydration in the presence of an acid or base catalyst. Another significant pathway is the Ritter reaction, where a nitrile reacts with an electrophilic alkylating agent, such as an alcohol or alkene in the presence of a strong acid, to form an N-alkyl amide. wikipedia.org While specific examples detailing the direct amidation of this compound are not extensively covered in the provided context, the general principles of nitrile amidation apply. wikipedia.orgsmolecule.com The conversion of nitriles to amides is a fundamental transformation in organic synthesis. nih.gov

Reduction Pathways

The nitrile group in this compound can be reduced to a primary amine, oleylamine. This transformation can be achieved using various reducing agents and methodologies. chemguide.co.ukyoutube.com

One common method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an acidic workup. chemguide.co.ukyoutube.com This method effectively reduces the carbon-nitrogen triple bond to a primary amine. chemguide.co.uk

Catalytic hydrogenation is another important route for the reduction of nitriles. chemguide.co.ukyoutube.com This process typically uses hydrogen gas in the presence of a metal catalyst, such as nickel, palladium, or platinum, at elevated temperatures and pressures. chemguide.co.ukgoogle.com For the hydrogenation of unsaturated nitriles like this compound, careful control of reaction conditions is necessary to selectively reduce the nitrile group without affecting the carbon-carbon double bond, although saturation can also be a desired outcome in some applications. google.com Two-step hydrogenation processes have been developed to first produce the unsaturated amine, which can then be hydrogenated to the saturated amine if desired. google.com

| Reduction Method | Reagents/Catalyst | Product | Key Features |

| Chemical Reduction | Lithium aluminum hydride (LiAlH₄) | Primary amine (Oleylamine) | Strong reducing agent, requires subsequent acidic workup. chemguide.co.ukyoutube.com |

| Catalytic Hydrogenation | Hydrogen gas with Ni, Pd, or Pt catalyst | Primary amine (Oleylamine) | Can be controlled to selectively reduce the nitrile or both the nitrile and the double bond. chemguide.co.ukgoogle.comgoogle.com |

Oxidative Cleavage Reactions

The carbon-carbon double bond in this compound is susceptible to oxidative cleavage, a reaction that breaks the double bond to form two new functional groups.

Hydrogen Peroxide Mediated Oxidations

Hydrogen peroxide (H₂O₂) is a "clean" and environmentally friendly oxidizing agent used for the oxidative cleavage of the double bond in unsaturated fatty acid derivatives like this compound. google.commdpi.com This reaction typically requires a catalyst, such as a tungsten-based compound, and can be performed in the presence of a phase-transfer agent. google.commdpi.com The oxidative cleavage of this compound with H₂O₂ can yield azelaic acid and pelargonic acid. mdpi.com

The process often involves the initial epoxidation of the double bond, followed by hydrolysis to a diol, which is then cleaved by the oxidant. mdpi.com The reaction conditions, including the concentration of hydrogen peroxide and the choice of catalyst, are critical for achieving high yields and selectivity. For instance, a high concentration of H₂O₂ (around 70 wt.%) has been found to be effective. mdpi.com

Ozonolysis

Ozonolysis is an organic reaction involving the cleavage of unsaturated bonds in alkenes, alkynes, and azo compounds using ozone (O3). wikipedia.org In this process, the multiple carbon-carbon bonds are replaced by carbonyl groups. wikipedia.org The outcome of the ozonolysis of this compound is influenced by the subsequent work-up conditions, which can be either oxidative or reductive. organic-chemistry.org

The reaction proceeds through a mechanism first proposed by Rudolf Criegee in 1953. wikipedia.org The initial step is a 1,3-dipolar cycloaddition of ozone to the double bond of this compound, which forms an unstable primary ozonide, also known as a molozonide. wikipedia.orgmsu.edu This intermediate rapidly decomposes in a retro-1,3-dipolar cycloaddition to yield a carbonyl oxide (Criegee intermediate) and a carbonyl compound. wikipedia.orgorganic-chemistry.org These two fragments then recombine in a 1,3-dipolar cycloaddition to form a more stable secondary ozonide, or trioxolane. wikipedia.org

When the ozonide of this compound is decomposed under oxidizing conditions, it yields 9-cyanonoctanoic acid. scribd.com Oxidative work-up typically leads to the formation of carboxylic acids or ketones. organic-chemistry.org For instance, the ozonolysis of oleic acid, a compound structurally related to this compound, commercially produces azelaic acid and pelargonic acid. magic-h2020.eurug.nl This process is conducted by bubbling ozone through a solution of the fatty acid, followed by an oxidative work-up. magic-h2020.eurug.nl

Reductive work-up, on the other hand, results in the formation of aldehydes or alcohols. organic-chemistry.org While the direct ozonolysis of this compound under reductive conditions is not extensively detailed in the provided search results, the general principle of ozonolysis suggests that it would lead to the formation of an aldehyde-nitrile.

Table 1: Ozonolysis of this compound and Related Compounds

| Starting Material | Work-up Condition | Major Products | Citation |

|---|---|---|---|

| This compound | Oxidizing | 9-Cyanonoctanoic acid | scribd.com |

| Oleic Acid | Oxidizing | Azelaic acid, Pelargonic acid | magic-h2020.eurug.nl |

| Alkenes (general) | Oxidizing | Carboxylic acids, Ketones | wikipedia.orgorganic-chemistry.org |

Formation of Heminitriles and Dicarboxylic Acids

The decomposition of the this compound ozonide can lead to the formation of 9-cyanooctanoic acid, which is a type of heminitrile. scribd.com Heminitriles are compounds that contain both a nitrile and a carboxylic acid functional group.

The broader context of forming dicarboxylic acids often involves the ω-oxidation of monocarboxylic acids. researchgate.net This biochemical pathway involves the hydroxylation at the terminal methyl group (ω-carbon) by cytochrome P450 enzymes, followed by oxidation to an aldehyde and then to a dicarboxylic acid. researchgate.netnih.gov While this is a biological process, chemical methods can achieve similar transformations.

Industrially, dicarboxylic acids are produced through various oxidative cleavage methods. The ozonolysis of oleic acid to produce azelaic acid (a nine-carbon dicarboxylic acid) is a prime commercial example. rug.nlresearchgate.net Alternative "greener" methods are being explored, utilizing reagents like hydrogen peroxide with a tungstic acid catalyst to oxidize oleic acid into azelaic acid and pelargonic acid. arpnjournals.orgmdpi.comnih.gov

The synthesis of dicarboxylic acids can also be achieved from cyclic ketones. For example, cyclohexanone (B45756) can be a starting material for the production of azelaic acid through a series of reactions including cyanoethylation and Baeyer-Villiger rearrangement. researchgate.net

Other Specific Reaction Pathways

Cross-dehydrogenative coupling (CDC) is a powerful strategy in organic synthesis that involves the formation of a new bond between two C-H bonds under oxidative conditions. Copper-catalyzed CDC reactions are particularly attractive due to the low cost, low toxicity, and versatility of copper catalysts. researchgate.net These reactions have found broad applications in forming C-C, C-N, and other bonds. researchgate.netnih.gov

A specific application of this methodology involves the copper-catalyzed cross-dehydrogenative coupling of N-aryl glycines with various nucleophiles. nih.gov The mechanism generally involves the oxidation of the N-aryl glycine (B1666218) at the α-position to form an iminium ion intermediate. This electrophilic species is then intercepted by a nucleophile to create a new carbon-carbon bond. nih.gov

While the direct copper-catalyzed cross-dehydrogenative coupling of this compound itself is not explicitly detailed in the provided results, the principles of CDC can be applied to molecules with activatable C-H bonds. For instance, the C-H bond adjacent to the nitrile group in this compound could potentially be a site for such reactions. The reaction of N-aryl glycines with various partners, including indoles, is a well-documented example of copper-catalyzed CDC. nih.govrsc.org

Table 2: Examples of Copper-Catalyzed Cross-Dehydrogenative Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Citation |

|---|---|---|---|---|

| N-Aryl Glycines | Indoles | Copper catalyst | Indole-decorated glycine derivatives | nih.gov |

| 2H-Chromenes | Terminal Alkynes | Copper catalyst / DDQ | Alkynylated chromenes | rsc.org |

| Amines | α-Carbonyl Aldehydes | Copper catalyst / O2 | α-Ketoamides | organic-chemistry.org |

Applications of Oleonitrile and Its Derivatives in Advanced Materials and Organic Synthesis

Role as an Intermediate in Fine Chemical Synthesis

Oleonitrile's unique structure, featuring a long hydrocarbon chain and a reactive nitrile group, makes it a valuable intermediate in the synthesis of fine chemicals. cymitquimica.com It undergoes various chemical transformations to produce a range of derivatives with applications in pharmaceuticals, agrochemicals, surfactants, and plasticizers. ontosight.aismolecule.com

Precursor for Pharmaceuticals and Agrochemicals

This compound serves as a starting material in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. ontosight.ai The nitrile group can be converted into other functional groups, such as amines and carboxylic acids, which are common moieties in bioactive compounds. numberanalytics.com For instance, through reactions like copper-catalyzed cross-dehydrogenative coupling, this compound can be transformed into building blocks for creating new therapeutic agents and crop protection products. Research has also pointed to its potential use as a natural pesticide, as it can disrupt the feeding behavior of certain pests.

Synthesis of Surfactants and Plasticizers

The long hydrocarbon chain of this compound is advantageous for the synthesis of surfactants and plasticizers. nih.govsolubilityofthings.com Surfactants derived from this compound can be used in detergents and emulsifiers. researchgate.net In the realm of polymers, this compound is used as a plasticizer for nitrile-butadiene rubbers, enhancing their flexibility and processing characteristics. nih.gov

Polymer Science and Engineering Applications

This compound and its derivatives play a significant role in polymer science, contributing to the production of high-performance materials like nitrile rubbers and polyamides. cymitquimica.com

Production of Nitrile Rubbers and Copolymers

This compound is utilized in the production of nitrile rubbers, also known as nitrile butadiene rubber (NBR). wikipedia.org These synthetic rubbers are valued for their excellent resistance to oil, fuel, and other chemicals, making them suitable for applications in the automotive and aeronautical industries for manufacturing hoses, seals, and gaskets. wikipedia.org this compound can also act as a plasticizer in these rubber formulations. nih.gov

Precursors for Polyamide Monomers (e.g., 9-Aminononanoic Acid for Nylon 9)

A significant application of this compound is its role as a precursor for polyamide monomers, particularly 9-aminononanoic acid, which is the monomer for Nylon 9. google.comgoogle.com The synthesis involves the oxidative cleavage of this compound to yield the heminitrile of azelaic acid, which is then hydrogenated to produce 9-aminononanoic acid. google.com Nylon 9 is a high-performance polymer with properties that make it a valuable material. researchgate.net Studies have shown that using this compound as a starting material for Nylon 9 production can lead to easier purification of intermediates compared to other synthetic routes. researchgate.netresearchgate.net

Table 1: Comparison of Starting Materials for Nylon 9 Synthesis

| Starting Material | Key Advantages | Key Disadvantages |

|---|---|---|

| This compound | Easier purification of intermediates. researchgate.netresearchgate.net | Dependent on oleic acid availability. |

| Methyl azelaaldehydate | Can be derived from various sources. | More difficult purification of intermediates. researchgate.netresearchgate.net |

| Soy nitriles | Derived from a renewable resource. | More difficult purification of intermediates. researchgate.netresearchgate.net |

Biofuel and Renewable Energy Feedstocks

This compound, being derived from renewable oleic acid, has been investigated as a potential feedstock for the production of biofuels. Research has explored its conversion into biodiesel through processes such as transesterification and hydrodeoxygenation. While still in the research and development phase, the use of this compound and other fatty acid derivatives represents a promising avenue for developing sustainable energy solutions. researchgate.netmdpi.com The focus on renewable feedstocks like this compound is driven by the need to reduce dependence on fossil fuels and mitigate environmental impact. biofueljournal.com

Conversion to Biodiesel via Transesterification and Hydrodeoxygenation

This compound, derived from the renewable resource oleic acid, is a promising feedstock for biofuel production. smolecule.com Its conversion into biodiesel is primarily achieved through two main chemical processes: transesterification and hydrodeoxygenation. smolecule.com

Transesterification is a chemical reaction where triglycerides (the main component of vegetable oils and animal fats) react with an alcohol, typically methanol, in the presence of a catalyst to produce fatty acid methyl esters (FAME), which constitute biodiesel, and glycerol (B35011) as a byproduct. biofueljournal.comnih.gov While this process is well-established for triglycerides, its application to nitriles like this compound involves hydrolysis of the nitrile group to a carboxylic acid (oleic acid), followed by esterification to produce biodiesel. Catalysts for this process can be acidic, basic, or enzymatic. nih.gov Homogeneous base catalysts, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are often used in industrial-scale production due to their low cost and high reaction rates at lower temperatures and atmospheric pressure. ripublication.com

Hydrodeoxygenation (HDO) is a process that removes oxygen from organic compounds in the presence of a catalyst and hydrogen. biofueljournal.com This process converts this compound into long-chain alkanes, which are chemically similar to the hydrocarbons found in conventional diesel fuel, often referred to as "green diesel". mdpi.com HDO of oleic acid (derived from this compound) yields oxygen-free alkanes in the diesel range. mdpi.com This resulting biofuel has advantageous properties, including a high cetane number for better ignition quality and improved cold flow properties compared to traditional biodiesel. mdpi.com Catalysts for HDO often involve transition metals like nickel (Ni) and cobalt (Co), as well as noble metals such as platinum (Pt) and palladium (Pd) on various supports. mdpi.com

Interactive Table: Comparison of Biodiesel Production Methods

| Feature | Transesterification | Hydrodeoxygenation |

| Primary Product | Fatty Acid Methyl Esters (FAME) | n-Alkanes ("Green Diesel") |

| Byproduct | Glycerol | Water |

| Catalysts | Acids, Bases (NaOH, KOH), Enzymes | Transition Metals (Ni, Co), Noble Metals (Pt, Pd) |

| Key Advantage | Well-established, lower-cost catalysts | Higher quality fuel, no oxygenates |

| Key Disadvantage | Lower fuel quality (oxygen content) | Higher cost catalysts, requires hydrogen |

Contributions to Sustainable Energy Solutions

The utilization of this compound in biofuel production contributes to sustainable energy solutions in several ways. smolecule.com As a derivative of oleic acid, a common fatty acid found in vegetable and animal fats, this compound represents a renewable and biodegradable alternative to fossil fuels. smolecule.comnih.gov The production of biofuels from renewable resources like this compound can help mitigate greenhouse gas emissions and reduce dependence on finite fossil fuel reserves. biofueljournal.com

The development of "green diesel" through the hydrodeoxygenation of this compound and its derivatives offers a pathway to a fuel that is not only renewable but also has superior properties to conventional biodiesel. mdpi.com The absence of oxygen in HDO-produced diesel leads to better fuel stability and compatibility with existing diesel engines and infrastructure. biofueljournal.com Furthermore, research into catalysts for these conversion processes aims to improve efficiency and reduce costs, making biofuel production from this compound more economically viable. mdpi.com

Agricultural Applications in Pest Management and Plant Regulation

Disruption of Insect Feeding Behavior

This compound, a naturally occurring compound in some plants, has been shown to play a role in plant defense mechanisms by disrupting the feeding behavior of certain insects. smolecule.com This disruption can manifest as a non-preference for the plant or a reduction in the amount of food consumed by the insect. jircas.go.jp The chemical properties of a plant's sap, which may contain compounds like this compound, can adversely affect an insect's ability to feed continuously. jircas.go.jp This can be due to repellency or the failure of the insect to satisfactorily ingest nutrients, ultimately impacting its growth and population size. jircas.go.jp The study of insect feeding dynamics, often using techniques like electrical penetration graph (EPG) monitoring, helps to understand how compounds like this compound interfere with the different phases of insect feeding, from initial probing to sustained ingestion. researchgate.net

Potential as Natural Pesticides

The ability of this compound to disrupt insect feeding behavior positions it as a potential natural, or "green," pesticide. smolecule.com Natural products are considered excellent alternatives to synthetic pesticides, offering a way to reduce negative impacts on human health and the environment. researchgate.net Biopesticides, which can be derived from natural materials like plants and bacteria, are gaining traction in integrated pest management (IPM) programs. emeryoleo.comjhu.edu These programs prioritize the use of natural methods and employ chemical pesticides only as a last resort. europa.eu this compound's role as a plant metabolite involved in defense against herbivores and insects suggests its potential for development as a commercially viable biopesticide. smolecule.com Research into natural compounds like this compound is crucial for developing new crop protection tools with novel modes of action. researchgate.net

Interactive Table: Research Findings on this compound's Agricultural Potential

| Research Area | Finding | Implication |

| Insect Feeding Behavior | This compound can deter insects from feeding on plants. smolecule.com | Potential to protect crops from pest damage. |

| Plant Defense | It is a natural metabolite involved in plant defense. smolecule.comnih.gov | Indicates its suitability as a natural pesticide. |

| Biopesticide Development | Natural compounds are being explored as alternatives to synthetic pesticides. researchgate.net | This compound could be a candidate for a new "green" pesticide. |

Drug Design and Pharmacokinetic Enhancement

Nitrile Functional Group in Medicinal Chemistry

The nitrile functional group (–C≡N), a key feature of this compound, is an important component in the design of modern pharmaceuticals. nih.gov This small, linear functional group can significantly influence a drug molecule's properties. nih.gov

In medicinal chemistry, the incorporation of a nitrile group into a drug candidate can lead to several benefits:

Enhanced Binding Affinity: The nitrile group can interact with biological targets, such as enzymes, potentially increasing the drug's potency. nih.gov

Improved Pharmacokinetic Profile: Nitrile-containing compounds often exhibit better absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This can include increased solubility and metabolic stability. nih.gov

Mimicking Other Functional Groups: The nitrile group can act as a bioisostere, mimicking other functional groups present in the natural substrates of enzymes, which can be advantageous in drug design. wikipedia.org

Over 30 pharmaceuticals containing a nitrile group have been approved by the FDA for a wide range of diseases. nih.gov The unique physicochemical properties of the nitrile substituent make it a valuable tool for medicinal chemists seeking to optimize the pharmacological effects of new therapeutic agents. nih.gov

Influence on Solubility and Metabolic Stability in Drug Candidates

The incorporation of a nitrile (cyano) group, the defining functional group of this compound, into drug candidates is a significant strategy in medicinal chemistry for modulating a molecule's physicochemical and pharmacokinetic properties. researchgate.net The unique characteristics of the nitrile group—its small size, linear geometry, strong dipole moment, and ability to act as a hydrogen bond acceptor—can be leveraged to enhance both the solubility and metabolic stability of potential therapeutic agents. core.ac.uknih.govresearchgate.net

Influence on Solubility

A critical factor for a drug's bioavailability is its ability to dissolve in gastrointestinal fluids for absorption. openaccessjournals.com The introduction of a nitrile group can favorably influence a compound's solubility profile. Generally, compounds containing a nitrile group exhibit a lower logarithm of the partition coefficient (cLogP), which is an indicator of reduced lipophilicity and consequently enhanced aqueous solubility. nih.gov This is a desirable trait as high lipophilicity can lead to poor absorption and increased likelihood of attrition during drug development. acs.org

In drug design, a common strategic substitution involves replacing a halogen, such as chlorine, or a methyl group with a nitrile. core.ac.ukacs.org This exchange can significantly decrease the lipophilicity of the molecule. core.ac.uk For instance, the development of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Lersivirine from its predecessor, Capravirine, serves as a compelling case study. Interchanging a chlorine atom with a nitrile group was a key modification in a series of structural refinements that aimed to modulate absorption, distribution, metabolism, and excretion (ADME) properties. acs.org This type of bioisosteric replacement, where a nitrile mimics the biological properties of another group, can lead to improved solubility and better pharmacokinetic profiles. core.ac.ukopenaccessjournals.com

Influence on Metabolic Stability

Metabolic stability refers to a drug's resistance to breakdown by metabolic enzymes, primarily in the liver. mdpi.comnih.gov A drug that is rapidly metabolized will have a short half-life and may not maintain therapeutic concentrations in the body. Introducing a nitrile group into a drug molecule is a widely used tactic to increase metabolic stability. researchgate.netsioc-journal.cn

The nitrile group itself is metabolically robust and is not particularly susceptible to attack by nucleophiles under physiological conditions. researchgate.netacs.org In the majority of nitrile-containing pharmaceuticals, the cyano group passes through the body metabolically unchanged. nih.govacs.org This stability is a key advantage in drug design.

A primary mechanism by which nitriles enhance metabolic stability is by "blocking" metabolically labile sites on the drug molecule. researchgate.netresearchgate.net Aromatic rings, for example, are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govpressbooks.pub Placing a strong electron-withdrawing group like a nitrile on an aromatic ring can polarize it, making it less prone to oxidation. nih.gov This is a common strategy, particularly with para-substituted aryl nitriles, to improve metabolic robustness. nih.gov

Research on various nitrile-containing compounds has demonstrated this enhanced stability. For example, Odanacatib, a selective inhibitor of cathepsin K, showed excellent metabolic stability in hepatocyte incubations across multiple species, including rats, dogs, and humans, with recovery of the parent compound being 96% or higher after two hours. core.ac.ukresearchgate.net Similarly, in the optimization of an NNRTI, the nitrile-containing compound was found to be much more metabolically stable than its equipotent chlorine-containing analogue. nih.gov

The following table summarizes research findings on the effects of nitrile substitution on key drug properties.

Table 1: Impact of Nitrile Group Incorporation on Drug Candidate Properties

| Property | Observation upon Nitrile Substitution | Rationale / Mechanism | Supporting Evidence |

| Solubility | Generally enhanced aqueous solubility. nih.gov | The nitrile group reduces lipophilicity (lower cLogP value). core.ac.uknih.gov | Replacement of aromatic chlorides with nitriles often leads to molecules with significantly reduced lipophilicity. core.ac.uk |

| Metabolic Stability | Increased resistance to metabolic breakdown. researchgate.netsioc-journal.cn | The nitrile group is metabolically robust and can block metabolically labile sites (e.g., aromatic rings) from oxidative metabolism. researchgate.netacs.orgnih.gov | The NNRTI Lersivirine was developed via structural optimization where a nitrile replaced a less metabolically stable group. acs.orgnih.gov Odanacatib showed >96% recovery in hepatocyte stability assays. core.ac.ukresearchgate.net |

| Bioisosterism | Can act as a bioisostere for carbonyl, hydroxyl, and halogen groups. researchgate.netnih.govopenaccessjournals.com | Mimics the size, shape, and electronic properties of other functional groups, allowing it to form similar interactions (e.g., hydrogen bonds) with target proteins. researchgate.netnih.gov | In many nonsteroidal inhibitors, arylnitriles function as effective carbonyl equivalents. acs.org |

Biological Activities and Ecophysiological Interactions of Oleonitrile

Oleonitrile as a Plant Metabolite

This compound is recognized as a plant metabolite, a fatty nitrile that is formally derived from the condensation of oleic acid with ammonia (B1221849). smolecule.comebi.ac.uk It is a product of plant metabolic processes and plays a role in the plant's interaction with its environment. ebi.ac.uk

Biosynthesis and Occurrence in Plant Species (e.g., Brassicaceae)

This compound is produced naturally by certain plants, with notable occurrences within the Brassicaceae family, which includes vegetables like cabbage and broccoli. smolecule.com Its biosynthesis is linked to the metabolism of fatty acids within the plant. wikipedia.orgresearchgate.net The process involves the conversion of oleic acid, a common fatty acid, into its corresponding nitrile. smolecule.comebi.ac.uk While the precise enzymatic pathways are a subject of ongoing research, the synthesis generally involves the formal condensation of oleic acid with ammonia. smolecule.comebi.ac.uk This natural production highlights its role as a secondary metabolite in these plant species.

Table 1: Occurrence of this compound

| Family | Example Species |

|---|

Role in Plant Defense Mechanisms

Plants have evolved a variety of defense mechanisms against herbivores, and chemical defense is a key strategy. wikipedia.orgnih.gov this compound is implicated in these defense systems. smolecule.com Research suggests that it can act as a deterrent to insects, disrupting their feeding behavior and potentially possessing insecticidal properties. smolecule.com This makes it a component of the plant's chemical arsenal (B13267) against herbivory, contributing to its survival and fitness. nih.gov The production of such secondary metabolites is a common and effective defense strategy in the plant kingdom. wikipedia.org

Investigations into Antimicrobial Efficacy

The structural characteristics of this compound have led researchers to investigate its potential antimicrobial properties. smolecule.com While comprehensive studies are still needed to fully understand its spectrum of activity and mechanisms, preliminary findings suggest it may have a role as a natural pesticide in agricultural applications. smolecule.com The broader class of fatty acids and their derivatives, from which this compound is derived, has been noted for antibacterial activity, particularly against Gram-positive bacteria. mcmaster.ca For instance, oleic acid itself has demonstrated antibacterial effects. mcmaster.ca Further research is necessary to determine the specific antimicrobial efficacy of this compound and its potential applications.

Research on Antiviral Properties and Mechanisms

In addition to its other biological activities, this compound and its derivatives have been the subject of research into their antiviral potential. Studies have explored its effects against various viruses, with a particular focus on its mechanism of action.

Inhibition of Viral Neuraminidase Activity

A key area of investigation has been the ability of this compound derivatives to inhibit viral neuraminidase. Neuraminidase is a crucial enzyme for the replication of certain viruses, such as influenza, as it facilitates the release of new virus particles from infected cells. youtube.comslideshare.net Research has shown that some derivatives of this compound can significantly inhibit the activity of H1N1 influenza virus neuraminidase, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the micromolar range. This inhibitory action is believed to be the primary mechanism behind its observed antiviral effects. By blocking neuraminidase, these compounds can prevent the spread of the virus within the host. youtube.comslideshare.net The active site of neuraminidase is the target for these inhibitors, which bind to it and prevent the enzyme from performing its function. researchgate.neteur.nl

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Oleic acid |

Studies on Anticancer Potential and Cytotoxic Effects

The anticancer potential of this compound has been explored primarily through the study of its derivatives. Research indicates that these related compounds exhibit cytotoxic effects against a variety of cancer cell lines. In vitro assessments have been conducted to determine the efficacy of these derivatives in inhibiting cancer cell proliferation.

Key findings from these studies show that certain derivatives of this compound demonstrate significant potency. For instance, in assays involving human cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer), specific this compound derivatives achieved half-maximal inhibitory concentration (IC50) values below 50 μM. An IC50 value in this range is generally considered indicative of strong cytotoxic activity. These results suggest that the this compound structure could be a valuable scaffold for the development of new anticancer agents.

| Activity | Target Cell Lines | Reported IC50 Value (μM) |

|---|---|---|

| Cytotoxicity | Various Cancer Cell Lines (e.g., A549, HCT116) | <50 |

Exploration of Anti-inflammatory Effects

This compound has also been identified as a compound of interest for its potential anti-inflammatory properties. Investigations into its mechanism of action suggest that it may function by inhibiting key mediators of the inflammatory response.

Research has shown that this compound can inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are central to the inflammatory cascade. Furthermore, its anti-inflammatory effects have been evaluated through assays that measure the inhibition of pro-inflammatory cytokines. In treated cells, this compound was observed to reduce the levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), highlighting its potential as a therapeutic agent for inflammatory conditions.

| Activity | Target |

|---|---|

| Inhibition of Inflammatory Mediators | COX-1 |

| Inhibition of Inflammatory Mediators | COX-2 |

| Reduction of Pro-inflammatory Cytokines | IL-6 |

| Reduction of Pro-inflammatory Cytokines | TNF-α |

Interactions with Cellular and Enzymatic Systems

Influence on Plant Metabolic Pathways

This compound is a naturally occurring compound found in certain plants, where it is involved in metabolic and defense processes. It is produced by some members of the Brassicaceae family (e.g., cabbages and broccoli) and is understood to play a role in the plant's defense mechanisms against herbivores. As a secondary metabolite, this compound is synthesized from primary metabolites and is crucial for the plant's interaction with its environment. actascientific.com

Plant metabolic pathways can be influenced by various factors, leading to changes in the production of secondary metabolites like this compound. actascientific.com These pathways involve numerous enzymes that catalyze complex biochemical reactions. mdpi.com The regulation of a single transcription factor involved in a synthesis pathway can affect a whole series of gene expressions, potentially leading to a significant shift in the production of specific compounds. nih.gov While this compound is known to be a product of these pathways, detailed studies specifically mapping its complete biosynthetic route and regulatory network in plants are still an area for further research.

Enzyme-Substrate Interactions and Adsorption Phenomena

The interaction between an enzyme and its substrate is a fundamental process in biochemistry, often described as a "lock and key" mechanism where the substrate fits into the enzyme's active site. psu.edu This interaction is critical for catalysis. researchgate.net Adsorption, the initial binding of the enzyme to the substrate surface, is a prerequisite for many enzymatic reactions, especially with insoluble substrates like lignocellulosic biomass. researchgate.net

The process of enzymatic adsorption begins with the interplay between the enzyme and substrate, culminating in molecular binding. researchgate.net The rate of reaction is dependent on the quantity of adsorbed enzyme and its specific activity. nih.gov This adsorption is a complex phenomenon influenced by environmental factors such as temperature, pH, and the concentration of the enzyme and substrate. nih.govinternational-agrophysics.org For instance, studies on gas/solid enzymatic reactors show that substrate molecules may need to displace water molecules to adsorb onto an enzyme's surface. researchgate.net While these principles are well-established, specific research detailing the adsorption phenomena and enzyme-substrate kinetics of this compound itself is not extensively documented in the available literature.

Computational and Theoretical Studies on Oleonitrile Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for predicting the electronic structure and properties of molecules like oleonitrile. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.

Modeling Electron Density Distributions

DFT calculations enable the modeling of electron density distribution within the this compound molecule. This distribution is fundamental to understanding its chemical properties, as it dictates regions of high and low electron density, which in turn relate to the molecule's polarity and potential for intermolecular interactions. The electron density map highlights the electronegative nitrogen atom of the nitrile group as a region of high electron density, while the long hydrocarbon chain exhibits a more nonpolar character.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is typically localized along the carbon-carbon double bond and the nitrile group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is often centered on the nitrile group, suggesting its susceptibility to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Prediction of Reactive Sites

By analyzing the electron density distribution and the shapes of the frontier molecular orbitals, DFT can predict the most probable sites for chemical reactions on the this compound molecule. The nitrogen atom of the nitrile group, with its lone pair of electrons and high electron density, is a predicted site for electrophilic attack and protonation. The carbon atom of the nitrile group is an electrophilic center, making it susceptible to nucleophilic attack. Furthermore, the carbon-carbon double bond in the oleyl chain is a region of higher electron density, making it a potential site for electrophilic addition reactions.

Integration of Solvent Effects in Computational Models

Chemical reactions are often carried out in a solvent, which can significantly influence the reactivity and structure of the solute. Computational models can incorporate the effects of the solvent to provide a more realistic description of chemical processes.

Polarizable Continuum Models (PCM)